molecular formula C3H7ClO3S2 B13220267 2-Methanesulfonylethane-1-sulfinyl chloride

2-Methanesulfonylethane-1-sulfinyl chloride

Cat. No.: B13220267
M. Wt: 190.7 g/mol
InChI Key: QLXDWMOABICNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methanesulfonylethane-1-sulfinyl chloride is an organosulfur compound with the molecular formula C3H7ClO3S2. It is a versatile reagent used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methanesulfonylethane-1-sulfinyl chloride can be synthesized through several methods. One common method involves the reaction of methanesulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions, typically at elevated temperatures, to ensure complete conversion of the acid to the sulfinyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonylethane-1-sulfinyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, sulfinyl compounds, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methanesulfonylethane-1-sulfinyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl and sulfinyl compounds.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methanesulfonylethane-1-sulfinyl chloride involves its reactivity as an electrophile. It can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different molecular structure.

    Ethanesulfonyl chloride: Another related compound with distinct chemical properties.

Uniqueness

2-Methanesulfonylethane-1-sulfinyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable reagent in both research and industrial applications .

Properties

Molecular Formula

C3H7ClO3S2

Molecular Weight

190.7 g/mol

IUPAC Name

2-methylsulfonylethanesulfinyl chloride

InChI

InChI=1S/C3H7ClO3S2/c1-9(6,7)3-2-8(4)5/h2-3H2,1H3

InChI Key

QLXDWMOABICNOP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCS(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.